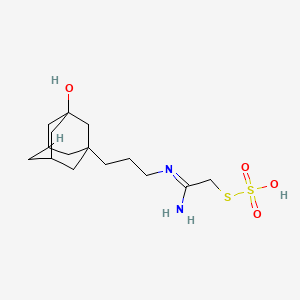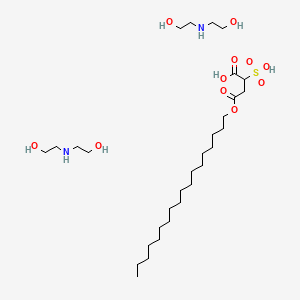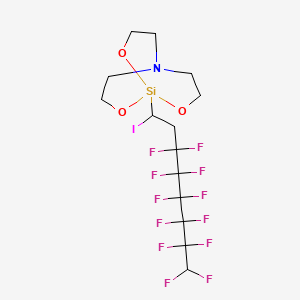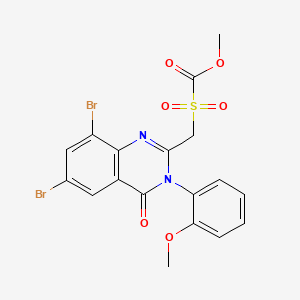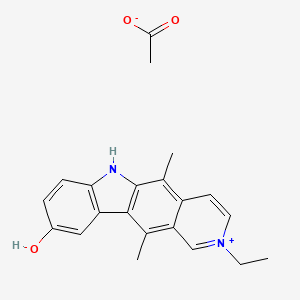
2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate is a complex organic compound with the molecular formula C26H33N3O3 It is known for its unique structure, which includes a pyrido[4,3-b]carbazolium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate typically involves multiple steps. One common method starts with the preparation of the pyrido[4,3-b]carbazole core, followed by the introduction of the ethyl, hydroxy, and dimethyl groups through various chemical reactions. The final step involves the formation of the acetate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrido[4,3-b]carbazolium core.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound can bind to specific proteins, affecting their activity and signaling pathways.
類似化合物との比較
Similar Compounds
- 9-Hydroxy-5,11-dimethyl-2-(2-(piperidyl)ethyl)-6H-pyrido(4,3-b)carbazolium acetate
- 2,4-Dimethyl-6H-pyrido[3,2-b]carbazole
- 9-Hydroxy-2-(2-piperidinylethyl)ellipticinium acetate
Uniqueness
Compared to similar compounds, 2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential as a versatile tool in scientific research.
特性
CAS番号 |
70173-24-9 |
|---|---|
分子式 |
C21H22N2O3 |
分子量 |
350.4 g/mol |
IUPAC名 |
2-ethyl-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate |
InChI |
InChI=1S/C19H18N2O.C2H4O2/c1-4-21-8-7-14-12(3)19-18(11(2)16(14)10-21)15-9-13(22)5-6-17(15)20-19;1-2(3)4/h5-10,22H,4H2,1-3H3;1H3,(H,3,4) |
InChIキー |
WKGUXODNZRETGT-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


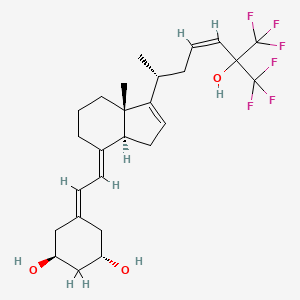

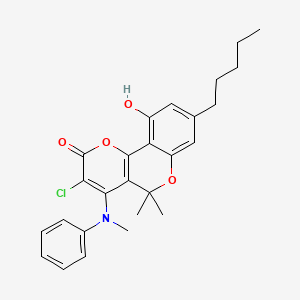
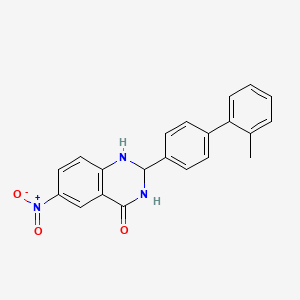
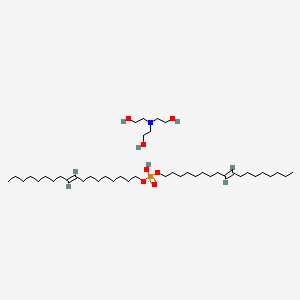
![[4-[2-(1-ethylpiperidin-1-ium-1-yl)ethyl]-3-oxo-1,4-benzoxazin-6-yl] N,N-dimethylcarbamate;iodide](/img/structure/B12701453.png)
